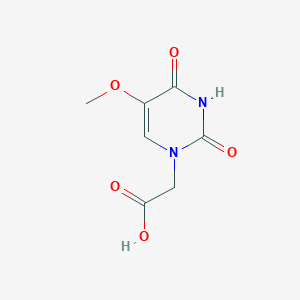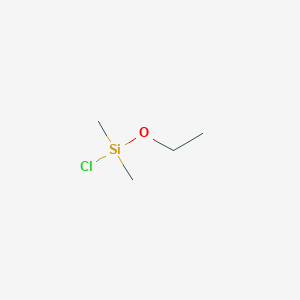
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid, also known as MDPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid is not fully understood, but it is believed to act through the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In neurology, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In immunology, this compound has been found to enhance the activity of natural killer cells and regulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, this compound has some limitations, including its potential toxicity and lack of specificity for certain enzymes.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid. One area of interest is the development of this compound derivatives with improved specificity and efficacy. Another area of research is the investigation of this compound's potential to treat other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in cancer research, neurology, and immunology. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been studied for its potential therapeutic applications in various areas of medicine, including cancer research, neurology, and immunology. This compound has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have immunomodulatory effects, regulating the immune system's response to infection and inflammation.
Eigenschaften
IUPAC Name |
2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-14-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHDSCSILBAHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Piperidinecarboxylic acid, 4-[cyano(3-fluorophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247858.png)
![tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3247866.png)

![2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-](/img/structure/B3247880.png)

![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)

![1-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3247937.png)





